8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine
描述
8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine (CAS: 867166-09-4) is a heterocyclic compound with the molecular formula C₁₀H₁₀ClN₃ and a molecular weight of 207.66 g/mol . Its structure features an imidazo[1,5-a]pyrazine core substituted with a chlorine atom at position 8 and a cyclobutyl group at position 2. This compound is stored under dry conditions at 2–8°C and exhibits moderate hazards (H302, H315, H319, H335) .
属性
IUPAC Name |
8-chloro-3-cyclobutylimidazo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-9-8-6-13-10(7-2-1-3-7)14(8)5-4-12-9/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTHPZLWERNYEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC=C3N2C=CN=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654992 | |
| Record name | 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867166-09-4 | |
| Record name | 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
The synthesis of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 3-cyclobutyl-1H-imidazo[1,5-a]pyrazine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at C8
The chlorine atom at position 8 is susceptible to nucleophilic displacement due to the electron-withdrawing nature of the pyrazine ring. Key reactions include:
Key Findings :
-
Reactivity follows the order: amines > thiols > alkoxides due to differences in nucleophilicity.
-
Steric hindrance from the cyclobutyl group at C3 reduces reaction rates compared to unsubstituted analogs .
Cross-Coupling Reactions at C3
The cyclobutyl group facilitates transition-metal-catalyzed coupling reactions, enabling diversification of the substituent at C3:
Key Findings :
-
Cyclobutyl groups enhance π-stacking interactions in catalytic intermediates, improving regioselectivity .
-
Electron-deficient arylboronic acids show higher reactivity in Suzuki couplings.
Functionalization of the Cyclobutyl Ring
The cyclobutyl moiety undergoes strain-driven reactions, including:
Ring-Opening Reactions
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H<sub>2</sub>/Pd-C | EtOH, RT | Linear alkyl chain | 88% | |
| Ozone (O<sub>3</sub>) | CH<sub>2</sub>Cl<sub>2</sub>, −78°C | Dicarbonyl compound | 75% |
Electrophilic Addition
| Reagent | Conditions | Product |
|---|---|---|
| Br<sub>2</sub> | CCl<sub>4</sub>, 0°C | Dibromocyclobutane derivative |
| HCl gas | Et<sub>2</sub>O, −20°C | Chlorinated cyclobutane |
Key Findings :
-
Strain relief drives ring-opening under hydrogenation or ozonolysis .
-
Electrophilic additions proceed with anti-Markovnikov selectivity .
Acid-Catalyzed Rearrangements
Under acidic conditions, the imidazo-pyrazine core undergoes ring expansion or contraction:
| Acid | Conditions | Product | Mechanism | Reference |
|---|---|---|---|---|
| H<sub>2</sub>SO<sub>4</sub> | 120°C, 6h | Pyrazolo[1,5-a]quinoxaline | Ring contraction | |
| TFA | RT, 24h | Imidazo[1,2-a]pyrazine isomer | Protonation-triggered rearrangement |
Stability Under Oxidative/REDOX Conditions
| Condition | Observation |
|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | Dechlorination at C8 after 24h |
| NaBH<sub>4</sub> | Reduction of pyrazine ring to dihydro derivative |
科学研究应用
Medicinal Chemistry
1.1. Tyrosine Kinase Inhibition
One of the primary applications of 8-chloro-3-cyclobutylimidazo[1,5-a]pyrazine is as an inhibitor of tyrosine kinases. These enzymes play crucial roles in cellular signaling pathways that regulate cell division and survival. The compound has shown promise in the development of targeted therapies for cancer treatment. For instance, derivatives of imidazo[1,5-a]pyrazines have been investigated for their ability to inhibit various tyrosine kinases associated with tumor growth and metastasis .
1.2. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been evaluated in preclinical studies for its efficacy against several cancer types, including non-small cell lung cancer (NSCLC) and renal cell carcinoma. The compound's mechanism involves the selective inhibition of c-Met kinases, which are implicated in cancer progression .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its pharmacological properties. Modifications at various positions on the imidazo[1,5-a]pyrazine scaffold can enhance potency and selectivity against specific kinases. For example, variations in substituents at positions 2 and 6 have been shown to affect the inhibition profile significantly .
Case Studies
3.1. Preclinical Trials
In a notable case study, derivatives of this compound were tested in vitro and in vivo for their anticancer efficacy. One derivative demonstrated a half-maximal inhibitory concentration (IC50) of 0.005 µM against c-Met kinases, indicating high potency . Such findings support further development into clinical candidates.
3.2. Patent Literature
Several patents have documented the synthesis and application of this compound and its derivatives as therapeutic agents targeting tyrosine kinases . These patents outline specific structural modifications that enhance bioactivity and pharmacokinetic profiles.
Comparative Data Table
The following table summarizes key findings related to the applications of this compound:
作用机制
The mechanism of action of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating signal transduction pathways and enzyme activity .
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share the imidazo[1,5-a]pyrazine core but differ in substituents at position 3 (Table 1):
Key Observations:
- Substituent Size and Hydrophobicity: The cyclobutyl group in this compound provides steric bulk and moderate hydrophobicity, which may enhance binding to hydrophobic pockets in targets like PDE10 . In contrast, smaller substituents (e.g., methyl) in BTK inhibitors achieve high potency (IC₅₀ <10 nM) due to optimal fit in the kinase’s active site .
- Synthetic Complexity: Introducing cyclobutyl groups often requires multi-step protocols (e.g., cyclization with chloroacetaldehyde) compared to simpler methyl or isopropyl substitutions .
Functional Analogues
- Pyrazolo[1,5-a]quinoxaline Derivatives: These compounds, such as TLR7 antagonists, show that alkyl chain length (4–5 carbons) maximizes antagonistic activity . The cyclobutyl group in this compound may mimic this hydrophobic interaction while offering rigidity .
- Imidazo[1,2-a]pyrazines: Substitutions at position 3 (e.g., morpholine) improve kinase selectivity and pharmacokinetics (PK) profiles. Cyclobutyl’s compact structure may similarly enhance PK but reduce aqueous solubility .
生物活性
8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine is a compound of significant interest due to its potential biological activities, particularly as a protein kinase inhibitor. This article reviews the current understanding of its biological activity, focusing on its mechanism of action, efficacy in various models, and potential therapeutic applications.
- Chemical Formula : C₁₀H₈ClN₃
- Molecular Weight : 221.64 g/mol
- CAS Number : 936901-72-3
- Structure : The compound features a bicyclic imidazo[1,5-a]pyrazine core with a cyclobutyl substituent and a chlorine atom at the 8-position.
This compound primarily functions as an inhibitor of receptor tyrosine kinases (RTKs), particularly the insulin-like growth factor 1 receptor (IGF-1R). The binding of IGF-1 to its receptor activates various downstream signaling pathways that promote cell proliferation and survival. Inhibition of this pathway can lead to reduced tumor growth and increased sensitivity to chemotherapy in various cancer models .
Antiproliferative Effects
Research indicates that this compound exhibits notable antiproliferative activity against several cancer cell lines. For instance, in vitro studies have shown that it significantly reduces cell viability in breast (MCF-7), lung (A549), and cervical (Hela) cancer cells. The half-maximal inhibitory concentration (IC50) values for these cell lines are reported as follows:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 1.05 ± 0.17 |
| A549 | 0.98 ± 0.08 |
| Hela | 1.28 ± 0.25 |
These results suggest that the compound may effectively inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .
Kinase Inhibition
The compound has been characterized as a selective inhibitor of IGF-1R and other related kinases. Inhibition assays indicate that it effectively blocks the kinase activity associated with tumorigenesis, which is critical for the maintenance of malignant phenotypes in various cancers. This selectivity for IGF-1R is particularly important since overexpression of this receptor is commonly associated with aggressive tumor behavior .
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- In Vivo Tumor Models : Animal studies have demonstrated that administration of this compound leads to significant tumor regression in xenograft models of breast and lung cancer.
- Combination Therapies : When used in conjunction with conventional chemotherapeutics, such as doxorubicin, the compound has shown enhanced efficacy, suggesting its potential role as an adjuvant therapy in cancer treatment.
常见问题
Basic Question
- 1H/13C NMR :
- HRMS : Accurate mass determination (e.g., molecular ion [M+H]+ at m/z 237.1791) confirms purity and substituent effects .
- X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in triazolo[1,5-a]pyrazine derivatives .
How do electron-donating vs. electron-withdrawing substituents impact the reactivity of imidazo[1,5-a]pyrazine cores?
Advanced Question
- Electron-withdrawing groups (EWGs) :
- Electron-donating groups (EDGs) :
What strategies resolve contradictions in biological activity data for imidazo[1,5-a]pyrazine derivatives?
Advanced Question
Discrepancies in IC₅₀ values or target selectivity often arise from:
- Assay conditions : Variations in buffer pH (e.g., Tris vs. HEPES) alter Eis enzyme inhibition efficacy .
- Cell-line specificity : Kinase inhibition profiles differ between HEK293 and HeLa cells due to receptor isoform expression .
- Purity verification : HPLC-MS analysis (≥95% purity) is critical, as trace trifluoroacetate salts (from synthesis) can artifactually inhibit PDE2 .
What computational methods support the design of imidazo[1,5-a]pyrazine-based kinase inhibitors?
Advanced Question
- Molecular docking : Predict binding to kinase ATP pockets (e.g., EGFR tyrosine kinase) by simulating π–π interactions between the pyrazine core and Phe832 .
- MD simulations : Assess stability of cyclobutyl substituents in aqueous environments; RMSD values >2.0 Å indicate conformational instability .
- QSAR models : Correlate Hammett σ values of substituents (e.g., Cl, CF₃) with IC₅₀ to prioritize analogs .
How can synthetic byproducts be minimized during halogenation of imidazo[1,5-a]pyrazines?
Basic Question
- Controlled stoichiometry : Use 1.05–1.1 equivalents of NBS/NIS to avoid dihalogenation .
- Solvent optimization : Anhydrous MeCN reduces hydrolysis of bromo intermediates vs. THF .
- Temperature gradients : Stepwise heating (25°C → reflux) prevents exothermic side reactions during iodination .
What are the challenges in scaling up enantioselective synthesis of triazolo[1,5-a]pyrazine derivatives?
Advanced Question
- Catalyst loading : Cu/Ag systems require ≤5 mol% to maintain cost-efficiency but may reduce enantiomeric excess (ee) from 99% to 85% at scale .
- Workup complexity : Chromatographic purification of chiral intermediates is labor-intensive; switch to crystallization (e.g., using hexane/EtOAc) improves yield .
- Ligand availability : Custom N,N,P-ligands are costly; alternative ligands (e.g., BINAP) offer lower ee (70–80%) but better scalability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
